molecular formula C14H13N3OS B2825776 N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(thiophen-2-yl)acetamide CAS No. 1396707-29-1

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(thiophen-2-yl)acetamide

Cat. No. B2825776
CAS RN: 1396707-29-1
M. Wt: 271.34
InChI Key: MJYZPINCKHZDGK-UHFFFAOYSA-N
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Description

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(thiophen-2-yl)acetamide (PP2A inhibitor) is a chemical compound that is used in scientific research to inhibit protein phosphatase 2A (PP2A). PP2A is a ubiquitous serine/threonine phosphatase that plays a crucial role in regulating many cellular processes, including cell growth, differentiation, and apoptosis. PP2A is a tumor suppressor, and its inhibition has been linked to the development of various cancers, including breast, prostate, and lung cancer.

Scientific Research Applications

Synthesis and Biological Activity

  • Insecticidal Applications : A study by Fadda et al. (2017) involved the synthesis of various heterocycles incorporating a thiadiazole moiety, such as thiophene derivatives, to evaluate their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research demonstrates the potential agricultural applications of these compounds in pest management (Fadda et al., 2017).

  • Antitumor Activity : Masaret (2021) reported the synthesis of pyrimidine derivatives linked to thiophene and pyrazole moieties, exhibiting significant antitumor activity against various human tumor cell lines. This indicates the therapeutic potential of these compounds in cancer treatment (Masaret, 2021).

  • Coordination Complexes and Antioxidant Activity : Chkirate et al. (2019) synthesized novel Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives, exploring their self-assembly process influenced by hydrogen bonding and significant antioxidant activity. This highlights the relevance of these compounds in developing new materials with potential health benefits (Chkirate et al., 2019).

  • Antimicrobial Activity : Research by Bondock et al. (2008) into new heterocycles incorporating an antipyrine moiety, including pyrazole, pyridine, and thiazole derivatives, showed promising antimicrobial properties. These compounds could contribute to the development of new antimicrobial agents (Bondock et al., 2008).

  • Alzheimer's Disease Therapy : Umar et al. (2019) described the synthesis of 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides as potent inhibitors of acetylcholinesterase and amyloid β aggregation, suggesting their utility in treating Alzheimer's disease (Umar et al., 2019).

properties

IUPAC Name

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c18-14(8-12-4-3-7-19-12)15-9-11-10-16-17-6-2-1-5-13(11)17/h1-7,10H,8-9H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYZPINCKHZDGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)CNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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